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molecular formula C6H4I2 B1346971 1,2-Diiodobenzene CAS No. 615-42-9

1,2-Diiodobenzene

Cat. No. B1346971
M. Wt: 329.9 g/mol
InChI Key: BBOLNFYSRZVALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627191

Procedure details

A mixture of 1,2-diiodobenzene (6.6 g) and tetrakis(triphenylphosphine)palladium(0) (0.34 g) in AR toluene (100 ml) was stirred under a nitrogen atmosphere at ambient temperature. A solution of sodium carbonate (2 g) in water (15 ml) was added. The resulting orange mixture was stirred and heated under reflux while a solution of 4-methylbenzeneboronic acid (1.36 g) in industrial methylated spirit (40 ml) was added dropwise over a period of 40 minutes. The mixture obtained was heated under reflux for an additional 4 hours, then cooled to ambient temperature. Aqueous hydrogen peroxide (30%; 1 ml) was added and the resulting mixture was stirred for 1 hour at ambient temperature. Saturated aqueous sodium chloride solution (50 ml) was then added and the organic phase was separated. The aqueous phase was extracted with ethyl acetate (2×50 ml) and the combined organic phases were washed with saturated aqueous sodium chloride solution (1×70 ml), dried over magnesium sulphate and evaporated to give an orange oil. This oil was triturated with petroleum ether (b.p. 40°-60° C.) (200 ml) to give a gum which was partially purified by flash chromatography on silica gel (eluting with petroleum ether (b.p. 40°-60° C.): ethyl acetate (4:1)) then further purified by high performance liquid chromatography on a silica column (eluting with petroleum ether (b.p. 60°-80° C.) at 200 ml/minute), to give the intermediate compound 2'-iodo-4-methylbiphenyl as a colourless oil (1.3 g).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[I:8].C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1.OO.[Cl-].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[I:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:19]1[CH:20]=[CH:21][C:16]([CH3:15])=[CH:17][CH:18]=1 |f:1.2.3,6.7,^1:40,42,61,80|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
IC1=C(C=CC=C1)I
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.34 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
CC1=CC=C(C=C1)B(O)O
Name
industrial methylated spirit
Quantity
40 mL
Type
solvent
Smiles
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under a nitrogen atmosphere at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting orange mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an additional 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×50 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous sodium chloride solution (1×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an orange oil
CUSTOM
Type
CUSTOM
Details
This oil was triturated with petroleum ether (b.p. 40°-60° C.) (200 ml)
CUSTOM
Type
CUSTOM
Details
to give a gum which
CUSTOM
Type
CUSTOM
Details
was partially purified by flash chromatography on silica gel (eluting with petroleum ether (b.p. 40°-60° C.): ethyl acetate (4:1))
CUSTOM
Type
CUSTOM
Details
then further purified by high performance liquid chromatography on a silica column (eluting with petroleum ether (b.p. 60°-80° C.) at 200 ml/minute)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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